N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C11H10F2N4O and its molecular weight is 252.225. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide and its derivatives are synthesized through various methods. One approach involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes to afford N-substituted compounds. These synthesized compounds are usually characterized by spectroscopic methods like 1H NMR and IR, ensuring their purity and structure (Panchal & Patel, 2011).
Biological and Pharmacological Evaluation
Antimicrobial and Antifungal Activities : Compounds synthesized from this compound derivatives have been evaluated for their antimicrobial and antifungal activities. Some derivatives exhibit promising activities against bacterial and fungal strains, making them potential candidates for antimicrobial and antifungal agents (Yurttaş et al., 2020).
Anticonvulsant and Neurotoxicity Properties : Certain derivatives have been studied for their anticonvulsant activity and neurotoxicity. Some compounds demonstrated significant protective indexes in various tests, indicating their potential as anticonvulsant agents (Liu et al., 2016).
Antioxidant Activity : this compound derivatives have also been evaluated for their antioxidant activity. Various studies involving spectroscopic methods and DFT calculations suggest significant antioxidant potential, indicating their usefulness in oxidative stress-related conditions (Chkirate et al., 2019).
Green Chemistry and Synthesis Optimization
- Green Chemistry Approach : Efforts have been made to synthesize derivatives using green chemistry approaches, utilizing water and eco-friendly catalysts. This not only enhances the yield and reduces the reaction time but also aligns with sustainable practices in chemical synthesis (Gondaliya & Kapadiya, 2021).
Mechanism of Action
Mode of action
Many benzyl and triazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and dipole-dipole interactions .
Biochemical pathways
Indole derivatives, which are structurally similar to benzyl derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O/c12-9-1-2-10(13)8(3-9)4-15-11(18)5-17-7-14-6-16-17/h1-3,6-7H,4-5H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBHHWHKJLLPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC(=O)CN2C=NC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330647 |
Source
|
Record name | N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819024 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866149-89-5 |
Source
|
Record name | N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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